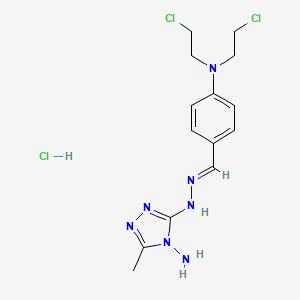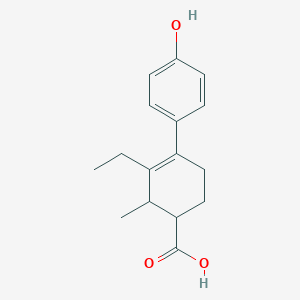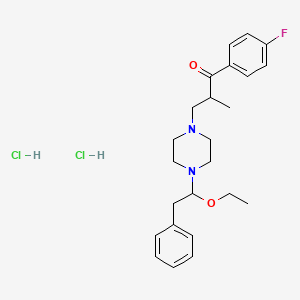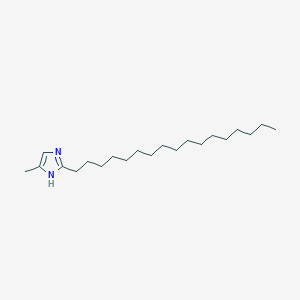
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole ring, a hydrazinyl group, and a bis(2-chloroethyl)amino moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride typically involves multiple steps. One common route starts with the preparation of 4-(bis(2-chloroethyl)amino)benzaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is further reacted with 5-methyl-1,2,4-triazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in materials science and catalysis.
Biology
In biological research, the compound’s potential as an anticancer agent is being explored. Its ability to interact with DNA and inhibit cell proliferation makes it a candidate for further investigation in cancer therapy.
Medicine
Medicinal applications include its use as a potential chemotherapeutic agent. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can disrupt DNA replication in cancer cells.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This disrupts cell division and can induce apoptosis in cancer cells. The triazole ring and hydrazinyl group may also contribute to the compound’s overall biological activity by interacting with specific enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bis(2-chloroethyl)amino)benzaldehyde: A precursor in the synthesis of the target compound, known for its alkylating properties.
Bendamustine hydrochloride: A chemotherapeutic agent with a similar bis(2-chloroethyl)amino group, used in the treatment of certain cancers.
Chlorambucil: Another alkylating agent with structural similarities, used in cancer therapy.
Uniqueness
The uniqueness of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride lies in its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
27466-67-7 |
|---|---|
Molekularformel |
C14H20Cl3N7 |
Molekulargewicht |
392.7 g/mol |
IUPAC-Name |
3-N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C14H19Cl2N7.ClH/c1-11-19-21-14(23(11)17)20-18-10-12-2-4-13(5-3-12)22(8-6-15)9-7-16;/h2-5,10H,6-9,17H2,1H3,(H,20,21);1H/b18-10+; |
InChI-Schlüssel |
JWDJWJLDMTVOGE-DYMYMWKRSA-N |
Isomerische SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC=C(C=C2)N(CCCl)CCCl.Cl |
Kanonische SMILES |
CC1=NN=C(N1N)NN=CC2=CC=C(C=C2)N(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)



![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)


